![molecular formula C17H16ClFN2O2S B5639712 (1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)
(1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one
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Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic and tricyclic compounds, which share structural similarities with the compound , involves multi-step chemical processes. For instance, the synthesis of 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, from precursors of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, demonstrates the intricate methods employed to create such molecules. The process includes ring enlargement and oxygen or nitrogen insertion to form the desired bicyclic structures (Garrison et al., 1993). Additionally, the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, using octanedioic acid as a starting material, further exemplifies the synthetic strategies for creating complex bicyclic systems (Paliulis et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been facilitated by techniques such as X-ray diffraction (XRD). For example, the molecular and crystal structures of 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene and related compounds have been determined, revealing their conformation and spatial arrangement (Quadrelli et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving bicyclic and tricyclic compounds can lead to a variety of products depending on the reactants and conditions employed. The treatment of certain precursors with ethyl diazoacetate, for example, has been shown to yield tricyclic adducts, illustrating the reactivity of these systems and their potential for further functionalization (Mara et al., 1982).
Physical Properties Analysis
The physical properties of these complex molecules, such as their crystalline structure and intermolecular interactions, can be assessed through spectroscopy and crystallography. The study of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, for example, revealed details about its hydrogen bonding and molecular configuration (Wu et al., 2015).
properties
IUPAC Name |
(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2S/c18-14-13-11(19)5-2-6-12(13)24-15(14)17(23)21-7-9-3-1-4-10(8-21)20-16(9)22/h2,5-6,9-10H,1,3-4,7-8H2,(H,20,22)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGNHLFRWHTBJB-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)NC2=O)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H](C1)NC2=O)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one |
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